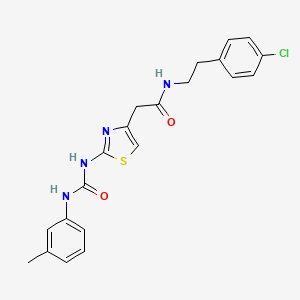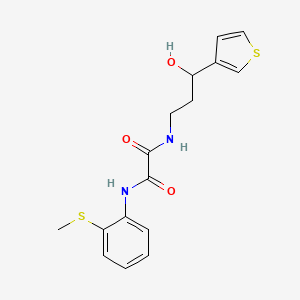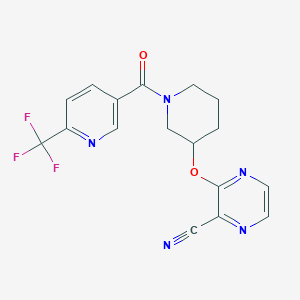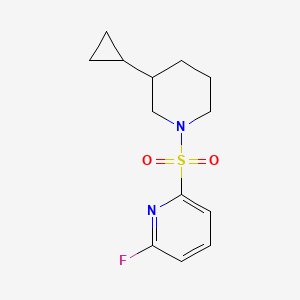![molecular formula C15H18ClNO3 B2484695 (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1329328-93-9](/img/structure/B2484695.png)
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound with a unique structural framework that has garnered interest in various fields of scientific research. Its distinctive spirocyclic structure, which includes a 2-chlorophenyl group and a 1,5-dioxa-9-azaspiro[5.5]undecane moiety, makes it an intriguing candidate for developing new pharmaceuticals and exploring novel reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5One common method involves the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction is often carried out under acidic conditions with appropriate aldehydes and diols.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antiviral properties, particularly against dengue virus type 2.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus . Molecular dynamics simulations have shown that this compound binds favorably to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and have been studied for their antituberculosis activity.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives: These compounds have shown inhibitory activity against dengue virus type 2.
Uniqueness
What sets (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone apart is its specific combination of the 2-chlorophenyl group with the spirocyclic core, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-5-2-1-4-12(13)14(18)17-8-6-15(7-9-17)19-10-3-11-20-15/h1-2,4-5H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUVQIPRXJWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2484624.png)
![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B2484625.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2484631.png)


